3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine
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Description
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a useful research compound. Its molecular formula is C16H14F3N5O3S and its molecular weight is 413.38. The purity is usually 95%.
BenchChem offers high-quality 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on novel derivatives of pyrimidine, including triazolo[1,5-a]pyrimidine rings, for their synthesis, crystal structure, and spectroscopic characterization. These studies offer insights into the molecular design and optimization of compounds with enhanced biological activities. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. This research contributes to the understanding of the structural and electronic properties of such compounds, which is crucial for their application in drug design and other scientific fields (Lahmidi et al., 2019).
Antibacterial Activity
Several studies focus on the antibacterial properties of triazolo[1,5-a]pyrimidine derivatives. These compounds have been evaluated against various bacterial strains, demonstrating the potential for developing new antibacterial agents. For example, the compound synthesized by Lahmidi et al. showed antibacterial activity against Gram-positive and Gram-negative microbial strains, indicating its potential as a lead compound for antibacterial drug development (Lahmidi et al., 2019).
Antitumor and Cytotoxic Activities
The synthesis of pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives and their evaluation for antitumor activity highlight the potential of these compounds in cancer research. Some synthesized compounds have shown promising cytotoxic activity against cancer cell lines, suggesting their potential utility in cancer therapy. For example, Mohamed Fares et al. (2014) synthesized and evaluated a series of such compounds, with some exhibiting potent antitumor activity, further supporting the exploration of triazolo[1,5-a]pyrimidine derivatives in the search for new anticancer agents (Mohamed Fares et al., 2014).
properties
IUPAC Name |
5-methyl-7-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c1-10-6-14(24-15(22-10)20-9-21-24)27-11-7-23(8-11)28(25,26)13-5-3-2-4-12(13)16(17,18)19/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJFLUMAYINFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine |
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